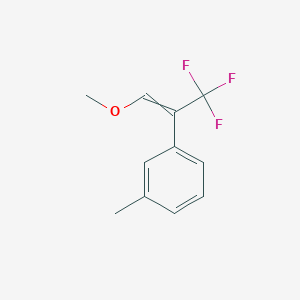
N-(2,5-Dimethylphenyl)-N-ethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethylphenyl)-N-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-N-ethylthiourea typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with ethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetone. The general reaction scheme is as follows:
2,5-Dimethylphenyl isothiocyanate+Ethylamine→this compound
The reaction is usually complete within a few hours, and the product can be isolated by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
化学反応の分析
Types of Reactions
N-(2,5-Dimethylphenyl)-N-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioureas.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2,5-Dimethylphenyl)-N-ethylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target organism.
類似化合物との比較
Similar Compounds
- N-(2,5-Dimethylphenyl)-N-methylthiourea
- N-(2,5-Dimethylphenyl)-N-phenylthiourea
- N-(2,5-Dimethylphenyl)-N-propylthiourea
Uniqueness
N-(2,5-Dimethylphenyl)-N-ethylthiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a lead compound for further development.
特性
CAS番号 |
819818-93-4 |
|---|---|
分子式 |
C11H16N2S |
分子量 |
208.33 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-1-ethylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-4-13(11(12)14)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H2,12,14) |
InChIキー |
KFXZHJUXMUZAET-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=C(C=CC(=C1)C)C)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)

![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)


![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)



